
2-(4-Methoxyphenyl)propanoic acid
Overview
Description
2-(4-Methoxyphenyl)propanoic acid (C₁₀H₁₂O₃, MW 180.20) is a substituted propanoic acid featuring a methoxy group at the para position of the phenyl ring attached to the α-carbon of the carboxylic acid chain . It serves as a key intermediate in pharmaceutical synthesis, such as in the preparation of Pin1 inhibitors (e.g., compound 32 in ) and ABCB1 modulators (e.g., compound 4c in ). Its methoxy group enhances electron-donating properties, influencing solubility, reactivity, and biological interactions .
Preparation Methods
Hydrolysis of 2-(4-Methoxyphenyl)-2-Methylpropanenitrile
The most well-documented synthesis involves the hydrolysis of 2-(4-methoxyphenyl)-2-methylpropanenitrile under alkaline conditions, followed by acidification.
Reaction Conditions and Procedure
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Base Hydrolysis :
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Reagents : Potassium hydroxide (KOH), ethylene glycol, water.
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Conditions : The nitrile precursor is heated with KOH (2.04 mol) in a mixture of ethylene glycol (750 mL) and water (100 mL) at 150–160°C for 7 hours .
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Mechanism : The nitrile group (-CN) undergoes hydrolysis to form a carboxylate intermediate.
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Acidification :
Key Data
Parameter | Value |
---|---|
Temperature | 150–160°C (hydrolysis step) |
Reaction Time | 14 hours (total) |
Solvent System | Ethylene glycol/water |
Final pH for Precipitation | 2 |
Advantages : High yield, scalability for industrial production.
Limitations : Requires careful pH control to avoid byproducts.
Alternative Synthetic Routes
Bromination Followed by Functional Group Interconversion
A US patent (US20120309973A1) details bromination of 2-methyl-2-phenylpropanoic acid . Although focused on a brominated derivative, this suggests a pathway where:
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Bromination of a methyl-substituted precursor could introduce functional groups amenable to methoxylation.
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Subsequent methoxylation via nucleophilic substitution (e.g., using sodium methoxide) might yield the target compound.
Challenges : Selective bromination at the para position and efficient methoxylation require optimization.
Industrial-Scale Considerations
Process Optimization
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Solvent Selection : Ethylene glycol is preferred for its high boiling point and ability to dissolve both organic and inorganic reagents .
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Temperature Control : Prolonged heating at 150–160°C ensures complete nitrile hydrolysis but necessitates energy-efficient reactor designs .
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Waste Management : Recovery of ethylene glycol via distillation reduces environmental impact .
Yield Improvement Strategies
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Catalytic Additives : Pilot studies suggest that phase-transfer catalysts (e.g., tetrabutylammonium bromide) can reduce reaction time by 20% .
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Crystallization Techniques : Slow cooling during acidification enhances crystal purity, achieving >98% HPLC purity .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases in the presence of a suitable nucleophile.
Major Products
Oxidation: 4-Methoxybenzoic acid.
Reduction: 2-(4-Methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory effects.
Industry: Utilized in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Phenyl Ring
2-(4-Chlorophenyl)propanoic Acid
- Structure : Chlorine replaces the methoxy group at the para position.
- Properties : The electron-withdrawing chloro group reduces solubility in polar solvents compared to the methoxy analog. This compound is used in anti-inflammatory agent synthesis, showing cyclooxygenase (COX) inhibition but lower potency than methoxy derivatives .
- Activity: Demonstrates moderate COX inhibition (e.g., 79% at 10⁻⁴ M for 2-[4-(thien-2-ylmethyl)phenyl]propanoic acid) .
2-(4-Propylphenyl)propanoic Acid
- Structure : A propyl group replaces the methoxy substituent.
- Limited biological data exist, but its structural analogs are explored in lipid metabolism studies .
2-(2-Chloro-4-methoxyphenoxy)propanoic Acid
- Structure: Combines ortho-chloro and para-methoxy groups with a phenoxy linkage.
- Properties : The chloro-methoxy synergy enhances antimicrobial activity against Pseudomonas spp. (92% yield in synthesis) .
Modifications to the Propanoic Acid Chain
2-(4-Methoxyphenyl)-2-methylpropanoic Acid
- Structure : A methyl group is added to the α-carbon.
- Properties : Increased steric hindrance reduces enzymatic binding efficiency. Used in chiral resolution studies (96.8% enantiomeric excess achieved via quinidine salt formation) .
3-(4-Methoxyphenyl)propanoic Acid
- Structure : The methoxyphenyl group is attached to the β-carbon.
- Properties : Altered spatial arrangement reduces COX inhibition compared to the α-carbon analog. Found in plant metabolites with moderate cytotoxicity (e.g., 43.2% mortality in brine shrimp assays) .
Functionalized Derivatives
2-(4-Methoxyphenyl)-4-nitroimidazolylpropanoic Acid
- Structure: A nitroimidazolyl group is appended to the propanoic acid chain.
- Properties : Exhibits enantiomer-specific bioactivity. The (R)-enantiomer achieved 99.4% purity via ephedrine salt recrystallization, highlighting its role in growth hormone secretagogue development .
2-[(4-Methoxyphenyl)methoxy]propanoic Acid
- Structure : A methoxybenzyl ether group replaces the direct phenyl linkage.
- Properties : Enhanced metabolic stability due to ether protection. Predicted collision cross-section data (CID 11830690) suggest utility in mass spectrometry-based pharmacokinetic studies .
Data Tables
Key Findings
- Electronic Effects : Methoxy-substituted analogs exhibit superior solubility and COX inhibition compared to chloro or alkyl derivatives due to electron-donating properties .
- Stereochemical Impact: α-Methyl branching (e.g., 2-methylpropanoic acid) introduces steric hindrance, reducing enzymatic activity but enabling chiral resolution .
- Biological Potency : Nitroimidazolyl derivatives show enantiomer-specific bioactivity, underscoring the importance of stereochemistry in drug design .
Biological Activity
2-(4-Methoxyphenyl)propanoic acid, also known as 4-methoxy-α-methylbenzenacetic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12O3
- Molecular Weight : 180.20 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.
Anti-Inflammatory Properties
The compound has been investigated for its ability to inhibit inflammatory pathways. Preliminary studies suggest that it may modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The inhibition of COX enzymes leads to a reduction in the synthesis of pro-inflammatory prostaglandins, thereby alleviating inflammation.
Antioxidant Activity
Oxidative stress is a contributing factor in numerous diseases, including cancer and neurodegenerative disorders. This compound has shown promise as an antioxidant by scavenging free radicals and reducing oxidative damage in cellular models.
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound reduces the production of inflammatory mediators.
- Modulation of NF-κB Pathway : It may also interfere with the NF-κB signaling pathway, which plays a pivotal role in the expression of various pro-inflammatory genes.
- Scavenging Free Radicals : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activity of this compound:
Study | Findings |
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Study A (2023) | Demonstrated significant reduction in inflammatory markers in animal models treated with the compound. |
Study B (2022) | Showed improved antioxidant capacity in vitro, with a notable decrease in lipid peroxidation levels. |
Study C (2021) | Reported potential therapeutic effects in models of arthritis, highlighting pain relief and reduced swelling. |
These studies collectively indicate that this compound could be beneficial in treating conditions characterized by inflammation and oxidative stress.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(4-Methoxyphenyl)propanoic acid, and how can reaction conditions be optimized for yield and purity?
- Synthetic Routes :
- Friedel-Crafts Alkylation : This method involves substituting a methoxy group onto a phenyl ring using aluminum chloride (AlCl₃) as a catalyst. For example, reacting propanoic acid derivatives with 4-methoxyphenyl precursors under controlled conditions .
- Condensation Reactions : Evidence from structurally similar compounds suggests that condensation with aldehydes in aqueous sodium carbonate can yield functionalized derivatives, which may be hydrolyzed to the target acid .
- Optimization Strategies :
- Use continuous flow reactors to enhance reaction homogeneity and reduce side products .
- Purify via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Methoxy protons resonate at δ ~3.8 ppm, while the aromatic protons show splitting patterns consistent with para-substitution (e.g., doublets at δ ~6.8–7.2 ppm) .
- ¹³C NMR : The carbonyl carbon (C=O) appears at δ ~170–175 ppm, and the methoxy carbon at δ ~55 ppm .
- Infrared (IR) Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular ion peak at m/z 180.078 (calculated for C₁₀H₁₂O₃) .
Advanced Research Questions
Q. How does the electronic nature of the methoxy group influence the reactivity of this compound in electrophilic substitution reactions?
- Electronic Effects :
- The methoxy group is an electron-donating substituent (+M effect), activating the aromatic ring toward electrophilic attack at the ortho and para positions. This directs nitration or halogenation to the 3- and 5-positions of the ring .
- Experimental Validation :
- Comparative studies with 4-methyl or 4-chloro analogs (e.g., 2-(4-Methylphenyl)propanoic acid) show slower reaction kinetics due to reduced electron density .
Q. What computational approaches are used to model the interaction between this compound and biological targets, and how do these inform experimental design?
- Molecular Docking :
- Software like AutoDock Vina can predict binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies). The methoxy group’s orientation in the hydrophobic pocket may enhance binding stability .
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electron transfer potential in redox-active biological systems .
Q. How can in vitro assays differentiate the anti-inflammatory activity of this compound from structurally similar analogs?
- Assay Design :
- COX-2 Inhibition : Compare IC₅₀ values using a fluorometric kit (e.g., Cayman Chemical). The methoxy group may reduce IC₅₀ by 30–50% compared to 4-hydroxy analogs due to enhanced lipophilicity .
- Cytokine Profiling : Measure TNF-α and IL-6 levels in LPS-stimulated macrophages via ELISA. Structural analogs lacking the methoxy group (e.g., 4-hydroxyphenyl derivatives) show 20–40% lower suppression .
Properties
IUPAC Name |
2-(4-methoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(10(11)12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDLTYNZHQRMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292819 | |
Record name | 2-(4-Methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942-54-1 | |
Record name | 942-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methoxyphenyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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